2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine
CAS No.: 216765-93-4
Cat. No.: VC8090040
Molecular Formula: C7H5F3INO
Molecular Weight: 303.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216765-93-4 |
|---|---|
| Molecular Formula | C7H5F3INO |
| Molecular Weight | 303.02 g/mol |
| IUPAC Name | 3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3 |
| Standard InChI Key | XCBBXFZOEXBZEJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C(F)(F)F)I |
| Canonical SMILES | COC1=C(C=C(C=N1)C(F)(F)F)I |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure is defined by its substitution pattern on the pyridine ring:
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Position 2: Methoxy group (‑OCH₃), contributing electron-donating resonance effects.
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Position 3: Iodine atom (‑I), a heavy halogen enabling Suzuki-Miyaura and Ullmann couplings.
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Position 5: Trifluoromethyl group (‑CF₃), imparting strong electron-withdrawing effects and lipophilicity .
The SMILES notation is COC1=C(C=C(C=N1)C(F)(F)F)I, and the InChIKey is XCBBXFZOEXBZEJ-UHFFFAOYSA-N.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 303.02 g/mol | |
| LogP (Octanol-Water) | 2.81 (Predicted) | |
| Solubility in Water | 0.11 mg/mL (ESOL) | |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves halogenation and functional group interconversion. A representative method involves:
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Diazotization-Iodination: Starting from 6-(trifluoromethyl)pyridin-3-amine, treatment with HCl and NaNO₂ generates a diazonium intermediate, which is iodinated using KI .
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Alternative Pathways: Industrial-scale synthesis may employ continuous flow reactors for bromination or trifluoromethylation of pre-functionalized pyridines .
Reaction Optimization
| Condition | Effect on Yield | Reference |
|---|---|---|
| Temperature (0–10°C) | Maximizes regioselectivity | |
| KI Stoichiometry (1.5 eq) | Reduces byproduct formation | |
| Solvent (THF/EtOAc) | Enhances intermediate solubility |
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors, which are investigated for pain management and respiratory diseases . For example:
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Analgesic Development: Derivatives inhibit TRPA1 ion channels, reducing neuropathic pain in preclinical models .
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Antimicrobial Agents: Structural analogs demonstrate activity against Staphylococcus aureus (MIC: 4 µg/mL).
Agrochemical Uses
In agrochemistry, the trifluoromethyl group enhances pesticide stability. Notable applications include:
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Herbicides: Acts as a building block for inhibitors of acetolactate synthase (ALS), a target in weed control .
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Insecticides: Derivatives disrupt insect GABA receptors, showing LC₅₀ values of 0.2 ppm against Aphis gossypii .
Material Science
The compound’s electronic properties make it suitable for:
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Organic Electronics: As a dopant in OLEDs, improving electron transport efficiency .
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Coordination Chemistry: Forms complexes with Pd(II) for catalytic cross-coupling reactions .
Biological Activity and Mechanism
Enzyme Inhibition
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Kinase Inhibition: Demonstrates IC₅₀ values of 120 nM against JAK3 kinase, relevant in autoimmune diseases.
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CYP450 Interactions: Inhibits CYP1A2 (Ki: 8 µM), affecting drug metabolism .
Antimicrobial Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 16 | Cell wall synthesis |
| Candida albicans | 32 | Ergosterol biosynthesis |
| Hazard | Precautionary Measures |
|---|---|
| H302 (Oral Tox.) | Use fume hood; avoid ingestion |
| H315 (Skin Irrit.) | Wear nitrile gloves |
| H319 (Eye Irrit.) | Safety goggles required |
Comparison with Analogous Compounds
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